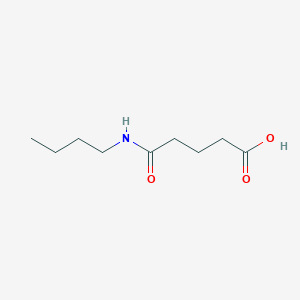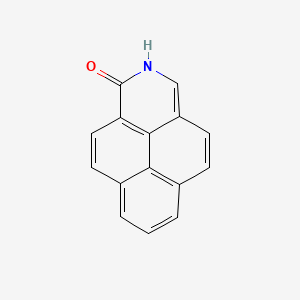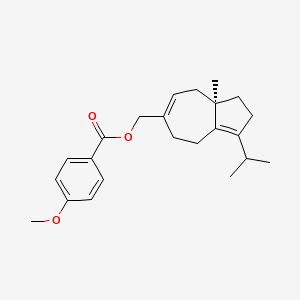
Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, ®- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid derivative esterified with a substituted azulenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of 4-methoxybenzoic acid with an alcohol derivative of the substituted azulenyl group. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azulenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the azulenyl group, known for its anti-inflammatory properties, may contribute to the compound’s pharmacological effects.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, fragrances, and dyes. Its unique chemical properties make it suitable for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: A simpler ester derivative with similar chemical properties but lacking the azulenyl group.
Azulene derivatives: Compounds containing the azulenyl group, known for their anti-inflammatory and antioxidant properties.
Uniqueness
The uniqueness of Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, ®- lies in its combination of the benzoic acid and azulenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
| 104697-03-2 | |
Molekularformel |
C23H30O3 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
[(8aR)-8a-methyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulen-6-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-16(2)20-12-14-23(3)13-11-17(5-10-21(20)23)15-26-22(24)18-6-8-19(25-4)9-7-18/h6-9,11,16H,5,10,12-15H2,1-4H3/t23-/m0/s1 |
InChI-Schlüssel |
IVRWGDQRYNLFQO-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)C1=C2CCC(=CC[C@]2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)C1=C2CCC(=CCC2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


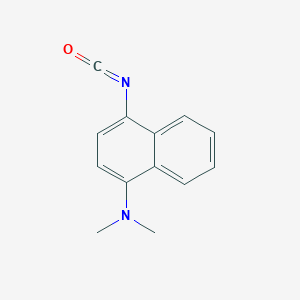
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
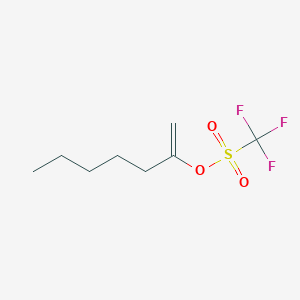



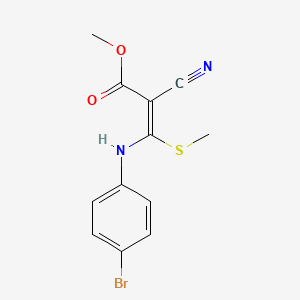

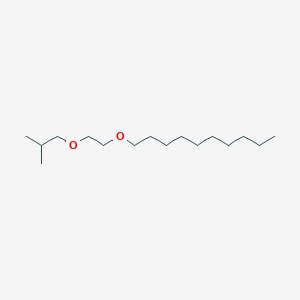
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
